molecular formula C17H15FeNO2-6 B13755290 cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron

cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron

Katalognummer: B13755290
Molekulargewicht: 321.15 g/mol
InChI-Schlüssel: BNFBGMAUNAGFEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron is a complex compound that combines the structural features of cyclopentane, a hydroxyphenyl group, and an iron atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron typically involves multiple steps. One common method includes the alkylation of cyclopenta-2,4-diene-1-carboxamide with a hydroxyphenyl group under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the incorporation of an iron atom, which can be achieved through coordination chemistry techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions can result in a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron has several scientific research applications:

Wirkmechanismus

The mechanism by which cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved include specific enzymes or receptors that interact with the iron center, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyphenyl group, and an iron atom. This unique structure imparts specific chemical properties and reactivities that are not observed in similar compounds without one or more of these components .

Eigenschaften

Molekularformel

C17H15FeNO2-6

Molekulargewicht

321.15 g/mol

IUPAC-Name

cyclopentane;N-(4-hydroxyphenyl)cyclopenta-2,4-diene-1-carboxamide;iron

InChI

InChI=1S/C12H10NO2.C5H5.Fe/c14-11-7-5-10(6-8-11)13-12(15)9-3-1-2-4-9;1-2-4-5-3-1;/h1-8,14H,(H,13,15);1-5H;/q-1;-5;

InChI-Schlüssel

BNFBGMAUNAGFEN-UHFFFAOYSA-N

Kanonische SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)NC2=CC=C(C=C2)O.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.